molecular formula C11H11BrO2 B15199788 1-(7-Bromochroman-2-yl)ethan-1-one

1-(7-Bromochroman-2-yl)ethan-1-one

Cat. No.: B15199788
M. Wt: 255.11 g/mol
InChI Key: WNAKOVXMWIEUCX-UHFFFAOYSA-N
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Description

1-(7-Bromochroman-2-yl)ethan-1-one is a brominated chroman derivative featuring an ethanone group at the 2-position of the chroman ring and a bromine substituent at the 7-position. Chroman, a bicyclic structure comprising a benzene ring fused to a tetrahydropyran ring, confers unique electronic and steric properties.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

1-(7-bromo-3,4-dihydro-2H-chromen-2-yl)ethanone

InChI

InChI=1S/C11H11BrO2/c1-7(13)10-5-3-8-2-4-9(12)6-11(8)14-10/h2,4,6,10H,3,5H2,1H3

InChI Key

WNAKOVXMWIEUCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2=C(O1)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromochroman-2-yl)ethan-1-one typically involves the bromination of chroman-2-one followed by the introduction of an ethanone group. One common method is the bromination of chroman-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromochroman-2-one is then reacted with ethanoyl chloride in the presence of a base like pyridine to yield 1-(7-Bromochroman-2-yl)ethan-1-one .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromochroman-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(7-Bromochroman-2-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(7-Bromochroman-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ethanone group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

  • 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one (CAS 1892297-27-6): Core Structure: Benzodioxol (two oxygen atoms in a 1,3-dioxolane ring fused to benzene) vs. chroman (benzene fused to tetrahydropyran). Substituents: Bromine at the 7-position and ethanone at the 4-position.
  • (E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d): Core Structure: Indole with bromine at the 1-position and an imino group. Substituents: Methoxyphenyl and phenylimino groups. Implications: The indole core introduces nitrogen-based basicity, while the imino group may facilitate hydrogen bonding, contrasting with chroman’s oxygen-mediated interactions .

Electronic and Steric Effects

  • Sulfur-Containing Analogs (e.g., 1-Cyclohexyl-2-(phenylthio)ethan-1-one) :
    • The phenylthio group is more polarizable than chroman’s ether oxygen, enhancing nucleophilic substitution reactivity. This compound was synthesized via K₂CO₃-mediated thiolation in DMF (52.4% yield) .
  • Sulfonyl Derivatives (e.g., 1-(4-Chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one): The sulfonyl group strongly withdraws electrons, reducing the ethanone’s electrophilicity compared to brominated chroman derivatives .

Physical and Spectroscopic Properties

Melting Points

  • 1-(4-Chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) : 137.3–138.5°C .
  • Chromane-based ethanones: Melting points are influenced by bromine’s position; 7-bromo substitution may lower symmetry, reducing melting points compared to para-substituted analogs.

Spectral Data

  • HRMS : For compound 3d, [M+H]⁺ = 437.0052 (C₂₂H₁₄BrClN₂O) . Chroman derivatives would exhibit distinct fragmentation patterns due to the oxygen-rich ring.
  • NMR: In benzofuran-based ethanones (), the acetyl group resonates at δ ~2.6 ppm (¹H) and ~190 ppm (¹³C). Chroman’s oxygen environment may shift these signals upfield .

Tabulated Comparison

Compound Core Structure Key Substituents Melting Point (°C) Synthesis Yield Notable Applications
1-(7-Bromochroman-2-yl)ethan-1-one Chroman 7-Br, 2-ethanone N/A N/A Potential drug intermediate
1-(7-Bromo-1,3-benzodioxol-4-yl)ethan-1-one Benzodioxol 7-Br, 4-ethanone N/A N/A Not reported
(E)-2-(1-Bromoindol-3-yl)-...ethan-1-one Indole 1-Br, imino, 4-MeOPh N/A N/A Medicinal chemistry
1-Cyclohexyl-2-(phenylthio)ethan-1-one Cyclohexyl PhS, ethanone N/A 52.4% Organic synthesis

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